molecular formula C21H30N7NaO17P3 B034529 alpha-NADPH sodium salt CAS No. 108321-28-4

alpha-NADPH sodium salt

Cat. No.: B034529
CAS No.: 108321-28-4
M. Wt: 768.4 g/mol
InChI Key: JPYVMBKHHSQDKS-UHFFFAOYSA-N
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Description

Alpha-NADPH sodium salt, also known as nicotinamide adenine dinucleotide phosphate sodium salt, is a crucial cofactor in various biological reactions. It plays a significant role in anabolic reactions, such as lipid and nucleic acid synthesis, by providing the necessary reducing power. This compound is essential in cellular processes, including photosynthesis in plants and fatty acid synthesis in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-NADPH sodium salt can be synthesized through enzymatic or chemical methods. The enzymatic method involves the reduction of nicotinamide adenine dinucleotide phosphate using glucose-6-phosphate dehydrogenase in the presence of glucose-6-phosphate. The chemical synthesis involves the reduction of nicotinamide adenine dinucleotide phosphate using sodium borohydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate, which is then converted to its reduced form, this compound .

Mechanism of Action

Alpha-NADPH sodium salt exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various substrates, facilitating their reduction. This process is crucial in biosynthetic pathways, where it helps in the synthesis of fatty acids, nucleotides, and other essential biomolecules. The molecular targets include enzymes like glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in maintaining the redox balance within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in anabolic reactions, providing the reducing power necessary for biosynthesis. Unlike nicotinamide adenine dinucleotide sodium salt, which is mainly involved in energy production, this compound is crucial for the synthesis of biomolecules. Additionally, its role in photosynthesis distinguishes it from other similar compounds .

Properties

InChI

InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYVMBKHHSQDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N7NaO17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585233
Record name PUBCHEM_16219732
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-28-4
Record name PUBCHEM_16219732
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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